Cas no 343604-24-0 (4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde)

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4'-Trifluoromethyl-biphenyl-3-carbaldehyde
- 4-Trifluoromethylbiphenyl-3-Carbaldehyde
- 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde
- [1,1'-Biphenyl]-3-carboxaldehyde,4'-(trifluoromethyl)-
- 3-[4-(trifluoromethyl)phenyl]benzaldehyde
- 4'-Trifluoromethylbiphenyl-3-carbaldehyde
- 2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetaldehyde
- 3-(4-trifluoromethyl-phenyl)-benzaldehyde
- 4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- 4′-(Trifluoromethyl)biphenyl-3-carboxaldehyde
- 4'-trifluoromethylbiphenyl-3-carboxaldehyde
- 4'-(Trifluoromethyl)biphenyl-3-carbaldehyde
- 4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxaldehyde
- PubChem9324
- [1,1'-Biphenyl]-3-carboxaldehyde, 4'-(trifluoromethyl)
- 4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde
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- MDL: MFCD01631879
- Inchi: 1S/C14H9F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H
- InChI Key: JLQBHCYLEQJWCE-UHFFFAOYSA-N
- SMILES: FC(C1C([H])=C([H])C(=C([H])C=1[H])C1=C([H])C([H])=C([H])C(C([H])=O)=C1[H])(F)F
Computed Properties
- Exact Mass: 250.06100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 279
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 106 °C/1.07 mmHg
- PSA: 17.07000
- LogP: 4.18490
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302;H317;H319
- Warning Statement: P280;P305+P351+P338
- Hazard Category Code: 43
- Safety Instruction: 36/37
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Hazardous Material Identification:
- Storage Condition:2-8 °C
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | AR1667-5/G |
3-[4-(TRIFLUOROMETHYL)PHENYL]BENZALDEHYDE |
343604-24-0 | 95% | 5g |
$175 | 2023-09-16 | |
Chemenu | CM192897-25g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 95+% | 25g |
$398 | 2022-06-11 | |
TRC | T797290-10mg |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32130-1g |
4-(Trifluoromethyl)-[1,1-biphenyl]-3-carbaldehyde |
343604-24-0 | 97% | 1g |
¥117.0 | 2023-09-06 | |
Life Chemicals | F2167-3926-10g |
4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 95% | 10g |
$345.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068695-25g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 98% | 25g |
¥1509.00 | 2024-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32130-250mg |
4-(Trifluoromethyl)-[1,1-biphenyl]-3-carbaldehyde |
343604-24-0 | 97% | 250mg |
¥43.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ247-1g |
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde |
343604-24-0 | 97% | 1g |
277.0CNY | 2021-07-14 | |
Apollo Scientific | PC11174-250mg |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxaldehyde |
343604-24-0 | 250mg |
£15.00 | 2025-02-19 | ||
Fluorochem | 014317-5g |
4'-Trifluoromethylbiphenyl-3-carbaldehyde |
343604-24-0 | 95% | 5g |
£89.00 | 2022-02-28 |
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
Additional information on 4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde
4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde (CAS No. 343604-24-0)
4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde, also known by its CAS number 343604-24-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of aromatic aldehydes, characterized by its unique biphenyl structure and the presence of a trifluoromethyl group at the 4' position. The compound's structure is defined by two phenyl rings connected by a single bond (biphenyl system), with a carbaldehyde group (-CHO) at the 3-position of one ring and a trifluoromethyl (-CF₃) substituent at the 4-position of the other ring.
The synthesis of 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde typically involves multi-step organic reactions, often starting from aromatic precursors. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, while the carbaldehyde group is introduced via oxidation or direct alkylation methods. Recent advancements in catalytic systems and reaction conditions have significantly improved the yield and purity of this compound, making it more accessible for research and industrial applications.
One of the most notable features of this compound is its electronic properties, which are heavily influenced by the electron-withdrawing trifluoromethyl group. This substituent not only stabilizes the molecule but also enhances its reactivity in certain chemical transformations. For instance, studies have shown that 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde exhibits excellent catalytic activity in cross-coupling reactions, particularly in the presence of palladium catalysts. This makes it a valuable precursor in the synthesis of complex organic molecules and materials with tailored electronic properties.
In terms of biological applications, recent research has explored the potential of this compound as a building block for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, suggesting potential applications in pharmaceuticals and nutraceuticals.
The physical properties of 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde are also worth noting. It has a melting point of approximately 95°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis protocols where precise control over solubility and reactivity is essential.
From an environmental perspective, studies have been conducted to assess the biodegradation potential of this compound. Results indicate that under aerobic conditions, it undergoes slow degradation due to its stable aromatic structure. However, its environmental impact remains minimal when handled according to standard industrial practices.
In conclusion, 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde (CAS No. 343604-24-0) is a versatile compound with a wide range of applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthetic methods and catalysis, positions it as an important tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimize its use, this compound is poised to play an increasingly significant role in both academic research and industrial production.
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